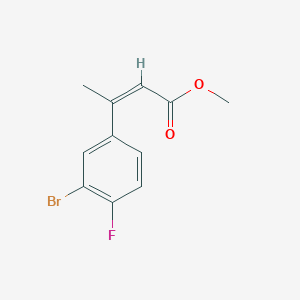

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate

Description

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate is an α,β-unsaturated ester featuring a (2Z)-configured double bond conjugated to a methyl ester group. The compound’s phenyl ring is substituted at the 3-position with bromine and the 4-position with fluorine, imparting distinct electronic and steric properties. The Z-configuration of the double bond influences molecular geometry, reactivity, and intermolecular interactions, making it relevant in organic synthesis and materials science.

Properties

Molecular Formula |

C11H10BrFO2 |

|---|---|

Molecular Weight |

273.10 g/mol |

IUPAC Name |

methyl (Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate |

InChI |

InChI=1S/C11H10BrFO2/c1-7(5-11(14)15-2)8-3-4-10(13)9(12)6-8/h3-6H,1-2H3/b7-5- |

InChI Key |

FFARHXSYDKFKGB-ALCCZGGFSA-N |

Isomeric SMILES |

C/C(=C/C(=O)OC)/C1=CC(=C(C=C1)F)Br |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 3-(3-bromo-4-fluorophenyl)but-2-enoic acid and methanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The double bond in the but-2-enoate moiety can be reduced to form the saturated ester.

Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.

Major Products

Oxidation: 3-(3-bromo-4-fluorophenyl)but-2-enoic acid.

Reduction: Methyl 3-(3-bromo-4-fluorophenyl)butanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate with structurally related compounds, emphasizing substituent effects and configurations:

Key Observations:

Substituent Effects: The 3-bromo-4-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at the α,β-unsaturated ester. This contrasts with the 2,4,5-trifluorophenyl group in the acetamido analog, which increases electronegativity but lacks bromine’s steric impact.

In contrast, the E-isomer of methyl but-2-enoate exhibits trans geometry, leading to divergent reactivity and physical properties.

Synthetic Utility: Methyl 3-arylamino-2-benzoylaminobut-2-enoate () undergoes cyclization with PPA to form heterocycles, suggesting that the target compound could similarly serve as a precursor for halogenated heterocyclic systems.

Crystallographic and Computational Insights

Crystallographic tools like SHELX and ORTEP (Evidences 1, 2, 4) are critical for confirming the Z-configuration and analyzing intermolecular interactions. For example:

- Halogen substituents (Br, F) may engage in halogen bonding or influence crystal packing via van der Waals interactions, whereas acetamido groups participate in hydrogen-bonding networks ().

- The bromine atom’s polarizability could lead to distinct charge-density distributions compared to fluorine or acetamido analogs, affecting spectroscopic properties (e.g., NMR, IR).

Biological Activity

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate, a compound with the CAS number 1563516-58-4, has garnered attention due to its potential biological activities. This article aims to summarize the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which contribute to cellular stress and apoptosis in cancer cells .

Study on Breast Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted that concentrations above 10 µM significantly increased caspase activity, indicating enhanced apoptotic signaling .

Study on Colon Cancer Cells

Another investigation focused on HCT116 colon cancer cells revealed that the compound not only inhibited cell growth but also downregulated key oncogenes involved in tumor progression. The findings suggested that this compound could serve as a potential therapeutic agent for colon cancer treatment .

Q & A

Basic: What synthetic strategies are effective for preparing Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate, and how is the Z-configuration controlled?

Answer:

The synthesis typically involves coupling a bromo-fluoro-substituted aromatic moiety with a but-2-enoate backbone. A stepwise approach may include:

Knoevenagel condensation between a substituted benzaldehyde and a methyl ester precursor to form the α,β-unsaturated ester.

Halogenation (e.g., bromination/fluorination) at specific positions on the aromatic ring.

Stereochemical control : The Z-configuration is influenced by steric hindrance during condensation. For example, bulky catalysts or low-temperature conditions favor the Z-isomer by slowing isomerization .

Characterization : Use NMR (coupling constants JH,H for Z/E distinction) and X-ray crystallography for definitive confirmation .

Basic: Which spectroscopic methods are critical for confirming the stereochemistry and purity of this compound?

Answer:

- <sup>1</sup>H NMR : Coupling constants between protons on the double bond (e.g., JH,H ≈ 10–12 Hz for Z-configuration).

- <sup>13</sup>C NMR : Chemical shifts for carbonyl (C=O) and olefinic carbons.

- IR Spectroscopy : Ester C=O stretch (~1700–1750 cm<sup>−1</sup>).

- X-ray Crystallography : Gold standard for stereochemical confirmation (e.g., C–C bond lengths and torsion angles ).

- HPLC/MS : Purity assessment via retention times and molecular ion peaks .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in halogenated aromatic esters?

Answer:

- Data Collection : High-resolution data (e.g., θ > 25°) to resolve Br and F atoms.

- Refinement : Use SHELXL ( ) to model anisotropic displacement parameters (ADPs) for halogens, which exhibit strong electron density.

- Validation : Check for R-factor convergence (R1 < 0.05) and data-to-parameter ratio (>15:1) .

- Visualization : ORTEP ( ) or Mercury to analyze thermal ellipsoids and intermolecular interactions .

Advanced: What challenges arise in crystallographic refinement of halogenated compounds, and how does SHELX address them?

Answer:

- Challenges :

- Anisotropic displacement due to heavy atoms (Br, F).

- Disorder in aromatic rings or ester groups.

- Solutions :

Basic: What role do bromo and fluoro substituents play in this compound’s reactivity and applications?

Answer:

- Electronic Effects :

- Bromine: Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura).

- Fluorine: Increases metabolic stability and lipophilicity in medicinal chemistry.

- Applications :

Advanced: How do intermolecular interactions dictate the crystal packing of this compound?

Answer:

- Halogen Bonding : Br and F atoms participate in C–Br···O and C–F···H interactions, directing layer formation.

- π-Stacking : Aromatic rings align offset to minimize steric clashes.

- Graph Set Analysis : Use Etter’s methodology ( ) to classify hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) .

- Software Tools : Mercury or CrystalExplorer to quantify interaction energies .

Basic: How can reaction conditions be optimized to improve esterification yield?

Answer:

- Catalyst Selection : Use p-TSA or DMAP for acid-catalyzed esterification.

- Solvent Choice : Anhydrous toluene or DMF to avoid hydrolysis.

- Temperature Control : 60–80°C for equilibrium-driven reactions.

- Workup : Aqueous extraction to remove unreacted acids/alcohols .

Advanced: How to reconcile computational vs. experimental data on electronic properties?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare HOMO-LUMO gaps with UV-Vis spectra.

- NMR Shifts : Use GIAO method to predict <sup>1</sup>H/<sup>13</sup>C shifts; deviations >0.5 ppm suggest conformational issues.

- Validation : Cross-check with crystallographic data (e.g., bond lengths) .

Basic: What safety protocols are essential for handling bromo/fluoro aromatics?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste for incineration .

Advanced: How to analyze anisotropic displacement parameters in crystallographic models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.